molecular formula C18H20N2O2 B5632418 4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE

4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE

Cat. No.: B5632418
M. Wt: 296.4 g/mol
InChI Key: WBKXSYDYBMXYBK-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is a chemical compound with a complex structure that includes an acetamido group and a benzamide moiety

Preparation Methods

The synthesis of 4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common synthetic route includes the acylation of aniline derivatives followed by coupling reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the reaction conditions and reagents used in these processes are often proprietary and may vary depending on the desired application .

Chemical Reactions Analysis

4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-ACETAMIDO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-acetamido-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)14-4-8-17(9-5-14)20-18(22)15-6-10-16(11-7-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXSYDYBMXYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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